molecular formula C6H14Cl2N2 B2534856 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 2580233-20-9

6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B2534856
CAS No.: 2580233-20-9
M. Wt: 185.09
InChI Key: QNDNGGCSNPSGFD-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride (CAS 2580233-20-9) is a high-value spirocyclic building block in medicinal chemistry and pharmaceutical research. This compound features a rigid, three-dimensional diazaspiro[3.3]heptane scaffold, which serves as a highly effective saturated isostere for piperazine and other common flat aromatic rings. Its primary research value lies in its ability to improve the physicochemical and pharmacological properties of drug candidates . This reagent is critically employed in the design and synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, a prominent class of therapeutics in oncology . Research demonstrates that incorporating this specific spirodiamine core into lead compounds, such as analogues of the FDA-approved drug Olaparib, can help fine-tune PARP-1 enzyme affinity and, importantly, mitigate undesired DNA-damaging properties, thereby offering potential for developing safer therapeutics . The rigid structure aids in reducing planarity and molecular flexibility, which can lead to enhanced selectivity, better solubility, and improved metabolic stability in resulting drug molecules. As a chemical building block, it is supplied as the stable dihydrochloride salt. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

6-methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-3-7-6;;/h7H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDNGGCSNPSGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Cyclization and Spirocore Formation

The compound’s synthesis often involves double substitution cyclization between di-electrophiles (e.g., 1,3-dibromopropane) and di-nucleophiles (e.g., methyl-substituted diamines). Key conditions include:

Reaction ComponentExample Reagents/ConditionsOutcomeYield/Notes
Di-electrophile1,3-DibromopropaneForms bicyclic frameworkRequires THF solvent
Di-nucleophile6-Methyl-1,6-diazaspiro precursorGenerates spiro centerHigh yield (>70%)
SolventTetrahydrofuran (THF)Facilitates cyclizationAvoids chromatography

This method avoids chromatographic purification, favoring direct crystallization for scalability.

Alkylation and Acylation

The secondary amines in the diazaspiro system undergo alkylation and acylation under mild conditions:

Reaction TypeReagents/ConditionsProducts FormedSelectivity Notes
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl derivativesPreferential at less hindered amine
AcylationAcetyl chloride, pyridineN-Acetylated spirocyclesForms stable amides

These reactions retain the spirocyclic core while introducing functional handles for further derivatization.

Ring-Opening Reactions

Under acidic conditions, the spirocyclic structure undergoes ring-opening hydrolysis :

AcidConditionsProductsMechanism
HCl (conc.)Reflux, 12 hLinear secondary aminesProtonation followed by cleavage
H₂SO₄80°C, 6 hSulfate salts of opened aminesAcid-catalyzed scission

For example, treatment with concentrated HCl yields 1-methyl-1,3-diaminopropane dihydrochloride as a major product.

Nucleophilic Substitution

The dihydrochloride salt participates in SN2 reactions with nucleophiles, leveraging the chloride counterions:

NucleophileConditionsProductsYield
Sodium sulfideDMSO, 60°C, 4 hThia-spiro derivatives81%
Sodium azideDMF, 100°C, 8 hAzido-substituted analogs65–70%

These reactions often proceed via in situ deprotonation, activating the spirocyclic amines for substitution .

Comparative Reactivity

The table below contrasts reactivity with analogous spiro compounds:

CompoundAlkylation RateRing-Opening Acid SensitivityNucleophilic Substitution Yield
6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochlorideModerateHigh65–81%
2-Thiaspiro[3.3]heptane derivativesLowModerate50–60%

Mechanistic Insights

  • Cyclization : Proceeds via stepwise nucleophilic attacks, with rate-determining ring closure.

  • Ring-Opening : Acid-mediated cleavage follows a protonation-deprotonation equilibrium, favoring linear amines at high acid concentrations.

Scientific Research Applications

Synthetic Chemistry

6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new synthetic methodologies that can lead to the creation of novel compounds with potential applications in various industries.

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological targets makes it valuable for investigating biochemical pathways.

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound, particularly in antimicrobial and anticancer activities. Studies have explored its efficacy against various pathogens and cancer cell lines.

Data Table: Summary of Applications

Field Application Findings/Notes
Synthetic ChemistryBuilding block for complex organic synthesisUsed in the development of novel synthetic routes
Biological StudiesEnzyme mechanism studiesForms stable complexes with enzymes
Medicinal ChemistryAntimicrobial and anticancer researchExhibits potential therapeutic effects

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against a range of bacterial strains. The results demonstrated significant inhibition of growth in several pathogens, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research focused on the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism involved interaction with specific cellular receptors, leading to apoptosis in targeted cancer cells.

Mechanism of Action

The mechanism of action of 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride* C₇H₁₆Cl₂N₂ ~199.12 (estimated) 6-methyl Not explicitly provided Likely drug intermediates, CNS targets
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride C₁₂H₁₈Cl₂N₂ 261.19 1-benzyl 1909312-36-2 Pharmaceutical intermediates, material science
2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane hydrochloride C₆H₁₃ClN₂O₂S 241.76 2-methanesulfonyl Not provided Synthetic building block
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride C₆H₁₀ClF₂N 182.61 6,6-difluoro 1427367-47-2 Research in fluorinated drug candidates
6-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride C₇H₁₆Cl₂N₂ 199.12 6-methyl, spiro[3.4] 2227205-39-0 Structural studies

*Estimated based on analogous compounds.

Key Observations:

Benzyl Group (1-Benzyl): Introduces aromaticity and steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., protease inhibitors) . Methanesulfonyl Group: Increases polarity and hydrogen-bonding capacity, likely influencing solubility and target selectivity . Fluorine Substituents (6,6-Difluoro): Improve metabolic stability and electronegativity, common in kinase inhibitors or PET tracers .

Ring Size Variations :

  • The spiro[3.4]octane system (CAS 2227205-39-0) introduces a larger ring, altering conformational flexibility and binding kinetics compared to spiro[3.3]heptane derivatives .

Biological Activity

6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H13Cl2N2C_7H_{13}Cl_2N_2. Its spiro configuration contributes to its stability and reactivity, making it a valuable compound in various scientific applications. The synthesis typically involves multi-step processes, including cyclization reactions between di-electrophiles and di-nucleophiles, which yield higher product purity without extensive purification methods .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can form stable complexes with these targets, leading to modulation of their activity. This interaction may influence neurotransmitter systems and exhibit potential anti-cancer properties by altering signaling pathways involved in cell proliferation and apoptosis .

Biological Activities

Research indicates that this compound displays various biological activities, which are summarized below:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Anticonvulsant Activity : In a study focused on anticonvulsants, related compounds demonstrated protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active derivative showed an effective dose (ED50) of 12.5 mg/kg in mice .
  • Potential Anti-Cancer Properties : Preliminary findings suggest that the compound may influence cancer cell signaling pathways, although further detailed studies are necessary to elucidate these effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study FocusFindingsReference
Antimicrobial PropertiesSignificant activity against various pathogens
Anticonvulsant ActivityEffective in MES and scPTZ models with protective index better than phenytoin
Cancer Cell SignalingModulation of pathways linked to cell proliferation

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. It has not been classified as harmful by ingestion or skin contact based on available data. However, it can cause eye irritation in some individuals . Long-term exposure does not appear to produce chronic adverse effects according to current literature.

Q & A

Basic: What synthetic strategies are employed for 6-methyl-1,6-diazaspiro[3.3]heptane dihydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves spirocyclization of precursor amines with carbonyl-containing reagents. For example, allyl-protected intermediates (e.g., 1-allyl derivatives) are synthesized via nucleophilic substitution or reductive amination, followed by acid-mediated cyclization to form the spiro ring . Optimization may include:

  • Temperature control : Cyclization at 0–5°C minimizes side reactions like hydrolysis of labile groups.
  • Catalyst selection : Use of trifluoroacetic acid (TFA) or HCl for deprotection and cyclization .
  • Purification : Silica gel chromatography or recrystallization in chloroform/methanol mixtures to isolate the dihydrochloride salt .

Basic: What analytical techniques confirm structural integrity and purity of the compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify spirocyclic geometry. For instance, distinct splitting patterns for methyl groups at the 6-position and diazaspiro protons are observed .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with trifluoroacetic acid (0.1% v/v) in the mobile phase resolve impurities. A purity threshold of >99% is standard for pharmacological studies .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 199.12 for the free base) .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Answer:
Stability studies under physiological pH (1.2–7.4) are critical for bioavailability assessments.

  • Methodology :
    • Prepare buffered solutions (e.g., HCl pH 1.2, phosphate pH 7.4).
    • Incubate the compound at 37°C for 24–72 hours.
    • Analyze degradation via HPLC with UV detection (λ = 210–230 nm).
  • Findings : Degradation products (e.g., hydrolyzed spiro rings or demethylated analogs) form at pH > 5.0, necessitating formulation adjustments like lyophilization for long-term storage .

Advanced: What in vitro models are suitable for studying its inhibitory activity against lysine-specific demethylases (LSD1)?

Answer:

  • Enzyme assays : Recombinant LSD1 is incubated with the compound and substrate (e.g., dimethylated H3K4 peptide). Activity is quantified via fluorescence (e.g., Amplite® LSD1 Demethylase Kit) or MALDI-TOF MS for methylated lysine residues .
  • Cell-based models :
    • Proliferation assays : Use LSD1-overexpressing cancer cell lines (e.g., AML MV4-11) treated with 1–10 µM compound. Measure viability via MTT or ATP-based luminescence.
    • Epigenetic markers : Western blotting for H3K4me2/me3 levels confirms target engagement .

Basic: How is the compound characterized for hygroscopicity and salt form consistency?

Answer:

  • Dynamic Vapor Sorption (DVS) : Expose the dihydrochloride salt to 0–90% relative humidity (RH) at 25°C. A mass change >5% indicates hygroscopicity, requiring anhydrous storage .
  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to reference standards to confirm crystallinity and avoid polymorphic variations .

Advanced: What computational methods predict binding modes of the compound to LSD1?

Answer:

  • Molecular docking : Use software like Schrödinger Maestro or AutoDock Vina. The spirocyclic structure is docked into the LSD1 active site (PDB: 2H94). Key interactions include hydrogen bonding with FAD cofactor and hydrophobic contacts with Tyr 47 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational flexibility .

Basic: How are impurities (e.g., desmethyl analogs) quantified during synthesis?

Answer:

  • Thin-Layer Chromatography (TLC) : Use silica plates with chloroform/methanol/formic acid (8:3:3) as the mobile phase. Spots are visualized under iodine vapor, with Rf_f values compared to reference standards .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using selective ion monitoring (SIM) for m/z 185.10 (desmethyl derivative) .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Answer:

  • Antioxidant additives : Include 0.01% w/v ascorbic acid or butylated hydroxytoluene (BHT) in lyophilized formulations .
  • Packaging : Store under nitrogen in amber vials to prevent light- and oxygen-induced degradation .

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